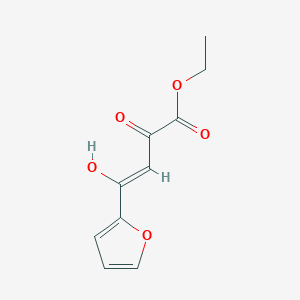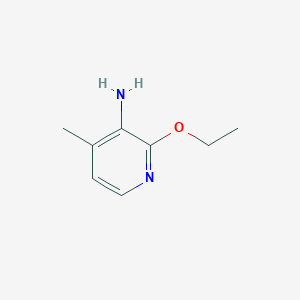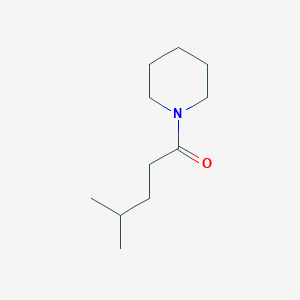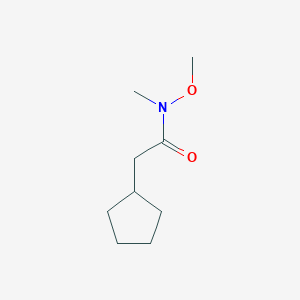
4-iodo-N,2-dimethylaniline
Übersicht
Beschreibung
4-Iodo-N,N-dimethylaniline, also known as N,N-Dimethyl-4-iodoaniline, is an organic compound with the formula IC6H4N(CH3)2 . It is a dark blue to purple solid . The compound is used to attach the dimethylanilinyl group to other substrates .
Synthesis Analysis
4-Iodo-dimethylaniline is prepared by iodination of dimethylaniline . The reaction is represented as follows: C6H5NMe2 + I2 → I:C6H4NMe2 + HI . The iodination is so efficient that it has been recommended for quantifying the presence of iodine .Molecular Structure Analysis
The molecular formula of 4-Iodo-N,N-dimethylaniline is C8H10IN . The average mass is 247.076 Da and the monoisotopic mass is 246.985779 Da .Chemical Reactions Analysis
A real-time determination of iodide involves the oxidation of iodide with 2-iodosobenzoate in the presence of N,N-dimethylaniline . The reaction is completed within 1 min to yield 4-iodo-N,N-dimethylaniline, which is extracted in cyclohexane and determined by GC-MS .Physical And Chemical Properties Analysis
4-Iodo-N,N-dimethylaniline is a dark blue to purple solid . It has a molar mass of 247.079 g·mol−1 . The density is 1.652 g/cm3 , and it has a boiling point of 263.7 °C . Its solubility in water is 34.64 mg/L .Wissenschaftliche Forschungsanwendungen
4-iodo-N,2-dimethylaniline is widely used in scientific research due to its unique properties. It is used as a synthetic intermediate in the synthesis of various organic compounds, such as 4-iodo-N,2-dimethyl-4-hydroxybenzamide (4-I2DMHBz). It is also used to study biochemical and physiological processes, such as the regulation of cell growth and differentiation. Additionally, it has been used in the development of new therapeutic agents, such as inhibitors of protein tyrosine kinases.
Wirkmechanismus
Target of Action
4-Iodo-N,2-dimethylaniline is an organic compound used to attach the dimethylanilinyl group to other substrates . The primary targets of this compound are therefore the substrates to which it is being attached. These substrates can vary widely depending on the specific application and context.
Mode of Action
The compound interacts with its targets through a process known as iodination . This is a chemical reaction where an iodine atom is introduced into a molecular structure. In the case of this compound, the iodination process is used to attach the dimethylanilinyl group to other substrates .
Result of Action
The primary result of the action of this compound is the successful attachment of the dimethylanilinyl group to other substrates . This can have various molecular and cellular effects, depending on the nature of the substrate and the context of the reaction.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-iodo-N,2-dimethylaniline in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is easy to synthesize and purify, and it is highly soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. It is toxic and can cause irritation to the skin and eyes. Additionally, it can be volatile and can form explosive mixtures with air.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-iodo-N,2-dimethylaniline in scientific research. It could be used in the development of new therapeutic agents, such as inhibitors of protein tyrosine kinases. Additionally, it could be used to study the biochemical and physiological effects of oxidative stress in cells. Finally, it could be used to develop new synthetic methods for the synthesis of organic compounds.
Safety and Hazards
The safety data sheet for N,N-Dimethylaniline, a related compound, indicates that it is considered hazardous . It is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is also classified as having specific target organ toxicity with repeated exposure .
Eigenschaften
IUPAC Name |
4-iodo-N,2-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIHAAZAFYMRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)


![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)
![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)


